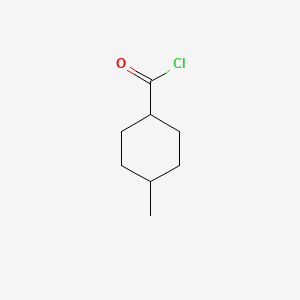

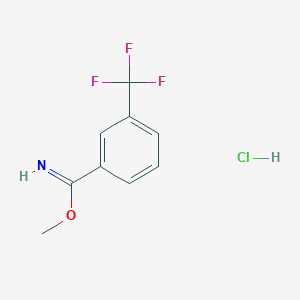

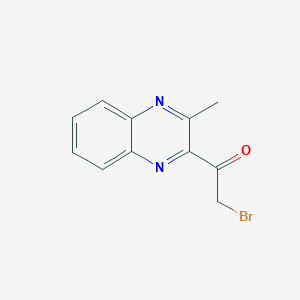

1-(4-Chlorophenyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline

説明

1-(4-Chlorophenyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline, also known as 4-Cl-PMTQ, is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases.

科学的研究の応用

Neuropharmacology Applications

One of the primary research applications of compounds related to 1-(4-Chlorophenyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline involves neuropharmacology, particularly in the study of AMPA receptors. For example, 2-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been evaluated as a potential PET tracer for imaging AMPA receptors in the brain due to its potent non-competitive AMPA antagonistic properties (Årstad et al., 2006). The synthesis, resolution, and stereochemistry of its enantiomers have been explored to enhance anticonvulsant and antagonistic effects, highlighting the significance of stereochemistry in neuropharmacological research (Gitto et al., 2007).

Medicinal Chemistry and Antiplasmodial Activity

In medicinal chemistry, derivatives of 1,2,3,4-tetrahydroisoquinoline, including those with the 4-chlorophenyl group, have been investigated for their antiplasmodial activity against Plasmodium falciparum. Compounds such as 1-(4-chlorophenyl)-6-hydroxyl-1,2,3,4-tetrahydroisoquinoline demonstrated moderate to high activity, suggesting their potential as anti-malarial agents. The study emphasizes the exploration of simple 1-aryl-1,2,3,4-tetrahydroisoquinolines for therapeutic applications (Hanna et al., 2014).

Synthetic Methodology

The synthesis and application of 1,2,3,4-tetrahydroisoquinoline derivatives in synthetic chemistry have been widely documented. Research includes the development of efficient methods for synthesizing enantiopure derivatives, such as 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which serve as precursors or modulators in the synthesis of compounds targeting nuclear receptors (Forró et al., 2016). Furthermore, the synthesis of 1,2,3,4-tetrahydroisoquinolines has been refined over time to improve yields and explore new chemical properties, contributing to a broader understanding of their applications in drug development and other areas of chemistry (Kashdan et al., 1982).

特性

IUPAC Name |

1-(4-chlorophenyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO/c1-19-14-6-7-15-12(10-14)8-9-18-16(15)11-2-4-13(17)5-3-11/h2-7,10,16,18H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICTYUOVIOEWRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(NCC2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate](/img/structure/B3042293.png)

![1-Chloro-4-[difluoro(phenyl)methyl]benzene](/img/structure/B3042295.png)

![5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol](/img/structure/B3042297.png)